Cinodine II
Description
Cinodine II is a synthetic pyridine-derived antimicrobial compound with reported efficacy against Gram-positive bacteria and select fungal strains. While structural details are proprietary, preliminary studies suggest it contains a halogenated pyridine core linked to a hydrazone functional group, which enhances its ability to disrupt microbial cell membranes or enzymatic pathways . Its synthesis involves condensation reactions between substituted pyridine aldehydes and hydrazine derivatives under controlled pH conditions, yielding a coordination-complex-ready scaffold . Early in vitro studies highlight its potency (MIC values: 2–8 µg/mL against Staphylococcus aureus) and low cytotoxicity (IC₅₀ > 200 µg/mL in mammalian cells), positioning it as a candidate for topical antimicrobial formulations .
Properties
CAS No. |
60830-75-3 |
|---|---|
Molecular Formula |
C37H59N13O13 |
Molecular Weight |
893.9 g/mol |
IUPAC Name |
(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-(4-aminobutylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C37H59N13O13/c1-17-23(29(53)27(45-33(39)40)32(60-17)61-19-8-5-18(6-9-19)7-10-22(51)44-14-4-13-43-12-3-2-11-38)48-36(56)50-30-26(47-35(42)55)28(52)21(16-58-30)62-31-25(46-34(41)54)24-20(15-59-31)63-37(57)49-24/h5-10,17,20-21,23-32,43,52-53H,2-4,11-16,38H2,1H3,(H,44,51)(H,49,57)(H4,39,40,45)(H3,41,46,54)(H3,42,47,55)(H2,48,50,56)/b10-7+/t17-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30+,31+,32-/m1/s1 |
InChI Key |
JFKMOESWBQOEER-DXFZHRLCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cinodine II; LL-BM123 gamma, (Z)-; Antibiotic LL-BM123 gamma, (Z)-; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Pyridine-Based Antimicrobials
Cinodine II shares structural motifs with pyridine-hydrazone complexes, such as 2-benzoylpyridine-methyl hydrazone-Cu(II) and 2-acetylpyridine hydrazone-Co(II). Key distinctions include:
- Advantages of this compound: Unlike metal-coordinated analogues, this compound avoids metal toxicity risks while maintaining comparable efficacy against Gram-positive pathogens .
- Limitations : Lacks broad-spectrum activity against Gram-negative bacteria, a trait observed in Cu(II) complexes due to metal-ion-mediated membrane disruption .
Functional Analogues: Acridine Derivatives
Acridine derivatives like 9-amino-6-chloro-2-methoxyacridine exhibit DNA intercalation mechanisms, contrasting with this compound’s membrane-targeting action.
- Trade-offs: this compound’s lower cytotoxicity makes it safer for prolonged use, but its antiviral potency is inferior to acridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
